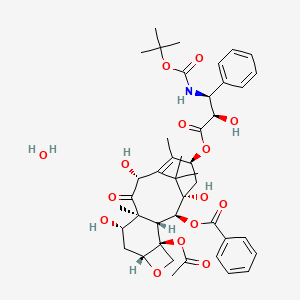

Docetaxel hydrate

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYKORYUFJSCV-XKIQGVRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 |

Source

|

| Record name | Docetaxel trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Core Mechanism of Action of Docetaxel Hydrate on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent antineoplastic agent belonging to the taxane family. Its primary therapeutic efficacy stems from its direct interaction with and stabilization of microtubules, crucial components of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive examination of the molecular mechanism of docetaxel hydrate's action on microtubules, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Core Mechanism: Hyper-stabilization of Microtubules

The fundamental mechanism of docetaxel's cytotoxic activity is its ability to act as a microtubule-stabilizing agent. Unlike other anti-cancer drugs that induce microtubule depolymerization, docetaxel enhances polymerization and inhibits depolymerization, leading to the formation of stable, non-functional microtubule bundles.[1][2]

Binding Site on β-Tubulin

Docetaxel binds directly to the β-tubulin subunit of the αβ-tubulin heterodimer within the assembled microtubule.[1][3] The binding site is located in a hydrophobic pocket on the luminal surface of the microtubule.[1] This interaction is stoichiometric, with approximately one molecule of docetaxel binding per αβ-tubulin dimer in the microtubule polymer.[1] Docetaxel exhibits a higher affinity for β-tubulin compared to paclitaxel, which may contribute to its enhanced potency.[4][5]

Effects on Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability.[6][7] This dynamism is essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[3][8]

Docetaxel disrupts this dynamic equilibrium by:

-

Promoting Tubulin Polymerization: It enhances the assembly of αβ-tubulin dimers into microtubules, even in the absence of GTP, which is normally required for polymerization.[7][8]

-

Inhibiting Depolymerization: Once bound, docetaxel stabilizes the microtubule structure, making it resistant to depolymerization.[1][6] This leads to an accumulation of overly stable and non-functional microtubules.[1] Docetaxel is reported to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.[5][9]

The overall effect is the suppression of microtubule dynamics, leading to the formation of abnormal microtubule bundles and asters, particularly during mitosis.[1][10]

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by docetaxel triggers a cascade of cellular events, ultimately leading to the death of cancer cells.

Cell Cycle Arrest

The proper functioning of the mitotic spindle, which is composed of microtubules, is crucial for the segregation of chromosomes during mitosis. The stabilization of microtubules by docetaxel disrupts the formation and function of the mitotic spindle, activating the spindle assembly checkpoint.[3] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][6] While the primary arrest occurs at the G2/M phase, docetaxel can also affect cells in the S phase.[7][8]

Induction of Apoptosis

Prolonged mitotic arrest induced by docetaxel ultimately triggers programmed cell death, or apoptosis.[3] The signaling pathways leading to apoptosis are complex and can be cell-type dependent. One key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2.[11] Taxane-induced microtubule stabilization leads to Bcl-2 phosphorylation, which inactivates its protective function and promotes the apoptotic cascade.[11][12] This results in the activation of caspases and the execution of the apoptotic program.

Quantitative Data

The interaction of docetaxel with microtubules and its cytotoxic effects have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (K D ) | ~0.1 µM | In vitro binding to assembled microtubules | [1] |

| Cellular Inhibition Constant (K i ) | 16 nM | Competitive binding in living HeLa cells | [13] |

| Stoichiometry | 1 mole docetaxel : 1 mole αβ-tubulin dimer | In vitro | [14] |

Table 1: Binding Affinity of Docetaxel to Microtubules

| Cell Line | Cancer Type | IC 50 (nM) | Reference(s) |

| MCF-7 | Breast Cancer | 1.5 - 5 | [15] |

| PC-3 | Prostate Cancer | 2 - 10 | [11] |

| A549 | Non-small cell lung cancer | 1 - 8 | [16] |

| OVCAR-3 | Ovarian Cancer | ~1 | [17] |

Table 2: In Vitro Cytotoxicity (IC 50 ) of Docetaxel in Various Cancer Cell Lines Note: IC 50 values are highly dependent on the specific cell line, assay conditions, and duration of drug exposure.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of docetaxel.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of docetaxel on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Polymerization Buffer (PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂.

-

Purified tubulin (e.g., from bovine brain) reconstituted in PEM buffer to a concentration of 1-2 mg/mL and kept on ice.

-

GTP stock solution (10 mM).

-

Docetaxel stock solution in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add PEM buffer, GTP (final concentration 1 mM), and various concentrations of docetaxel or DMSO (vehicle control).

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate and extent of polymerization for each condition.

-

Immunofluorescence Staining of Microtubules in Cells

This method allows for the visualization of the effects of docetaxel on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7) on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of docetaxel or DMSO for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

A nuclear counterstain such as DAPI can be included in this step.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Docetaxel's mechanism of action on microtubules.

Experimental Workflows

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Conclusion

Docetaxel hydrate exerts its potent antitumor activity through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to β-tubulin and promoting the formation of hyper-stabilized, non-functional microtubules, it effectively arrests the cell cycle at the G2/M phase and induces apoptosis. Understanding the intricacies of this mechanism, including the specific binding interactions, the downstream signaling consequences, and the experimental methodologies used for its characterization, is paramount for the rational design of novel therapeutic strategies and the optimization of existing cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. The taxoids: paclitaxel (Taxol) and docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 17. vincristinesulfate.com [vincristinesulfate.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Docetaxel Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a semi-synthetic analogue of paclitaxel. It is a cornerstone in the treatment of various malignancies, including breast, non-small cell lung, prostate, and gastric cancers.[1] Its clinical efficacy is intrinsically linked to its unique chemical and physical properties, which dictate its formulation, stability, and biological activity. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of docetaxel hydrate, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Docetaxel is typically formulated as a trihydrate, which is its thermodynamically stable form under ambient conditions.[2][3] The presence of water molecules is crucial for its crystalline structure and overall stability.

Table 1: General and Physicochemical Properties of Docetaxel Hydrate

| Property | Value | References |

| Chemical Name | (2R,3S)-N-Carboxy-3-phenylisoserine, N-tert-butyl ester, 13-ester with 5β,20-epoxy-1,2α,4,7β,10β,13α-hexahydroxytax-11-en-9-one 4-acetate 2-benzoate, trihydrate | [4] |

| Synonyms | Docetaxel Trihydrate, Taxotere, DTX, NSC 628503, RP 56976 | [5][6] |

| Molecular Formula | C₄₃H₅₃NO₁₄·3H₂O | [4][] |

| Molecular Weight | 861.9 g/mol | [8][9] |

| Appearance | White to almost-white crystalline powder | [10][11] |

| Melting Point | >170 °C (decomposes)[], 184.8-185.3 °C[12], 186-192 °C (decomposes)[13] | |

| pKa (Strongest Acidic) | 10.96 | |

| UV λmax | 229 nm[5][6], 232 nm[14] |

Table 2: Solubility of Docetaxel Hydrate

| Solvent | Solubility | References |

| Water | Practically insoluble (3 µg/mL) | [2][13][15] |

| Ethanol | ~1.5 mg/mL[5][6], 160 mg/mL[2] | |

| DMSO | ~5 mg/mL | [5][6] |

| Dimethylformamide (DMF) | ~5 mg/mL | [5] |

| Methanol | Soluble | [10] |

| Acetone | Freely Soluble (180 mg/mL) | [2][10] |

| Chloroform | Soluble | [16] |

| Dichloromethane | Soluble | [16] |

| Ethyl Acetate | Soluble | [16] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL (requires initial dissolution in DMSO) | [5] |

Stability and Storage

Docetaxel hydrate is stable for over four years when stored at -20°C as a solid.[5] Solutions of docetaxel in DMSO or ethanol can be stored at -20°C for up to three months.[13] Aqueous solutions are not recommended for storage for more than one day.[5] Studies have shown that docetaxel solutions diluted in 0.9% sodium chloride or 5% dextrose for infusion are physically and chemically stable for extended periods under refrigerated conditions.[17][18][19] Specifically, solutions of docetaxel at concentrations of 0.4 mg/mL and 0.8 mg/mL in normal saline retained over 95% of their initial concentration for 35 days at 23°C.[19][20]

Mechanism of Action

The primary mechanism of action of docetaxel is the disruption of the microtubule network within cells, which is essential for mitosis and other vital cellular functions.[1]

-

Microtubule Stabilization : Docetaxel binds to the β-tubulin subunit of microtubules.[1] This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][21][22]

-

Mitotic Arrest : The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[22][23]

-

Induction of Apoptosis : The prolonged mitotic arrest triggers a cascade of events that ultimately leads to programmed cell death (apoptosis).[1][21][22] This can be mediated through the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[21][23]

Recent research has also indicated that docetaxel can influence other signaling pathways. For instance, it has been shown to target the Smad3/HIF-1α signaling pathway to inhibit tumor metabolism and proliferation in prostate cancer cells.[24]

Caption: Mechanism of action of docetaxel leading to apoptosis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Docetaxel Quantification

The quantification of docetaxel in pharmaceutical formulations and biological matrices is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the concentration of docetaxel.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.[14]

-

Column: A C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is a common choice for separation.[14]

-

Mobile Phase: A mixture of acetonitrile and water is frequently used.[14][25] A common ratio is 45:55 (v/v) of acetonitrile to water.[14] The mobile phase can be run in isocratic mode.[14]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[14]

-

Detection: UV detection is performed at approximately 230-232 nm.[14]

-

Sample Preparation:

-

Pharmaceutical Dosage Forms: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol, and then diluted to the desired concentration with the mobile phase.[14]

-

Biological Samples (Plasma/Tissue): A liquid-liquid extraction is often employed. Diethyl ether is a common extraction solvent. An internal standard (e.g., celecoxib) is added to the sample before extraction. After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase for injection.[26]

-

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and sensitivity.[14][26]

Caption: General workflow for the quantification of docetaxel using HPLC.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of docetaxel hydrate. A thorough understanding of these characteristics, from its solubility and stability to its intricate mechanism of action, is paramount for researchers and professionals in the field of drug development. The provided experimental protocols offer a foundational methodology for the accurate quantification of this potent anticancer agent. Further research into the solid-state characterization and formulation of docetaxel will continue to be a critical area of investigation to enhance its therapeutic efficacy and safety profile.

References

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. jp4.journaldephysique.org [jp4.journaldephysique.org]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 8. Docetaxel Trihydrate | C43H59NO17 | CID 148123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. arasto.com [arasto.com]

- 11. WO2009002425A2 - Solubilized formulation of docetaxel without tween 80 - Google Patents [patents.google.com]

- 12. Docetaxel trihydrate - Analytica Chemie [analyticachemie.in]

- 13. Docetaxel | 114977-28-5 [chemicalbook.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Docetaxel - LKT Labs [lktlabs.com]

- 17. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sps.nhs.uk [sps.nhs.uk]

- 19. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 20. cjhp-online.ca [cjhp-online.ca]

- 21. Docetaxel - Wikipedia [en.wikipedia.org]

- 22. urology-textbook.com [urology-textbook.com]

- 23. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

docetaxel hydrate solubility in DMSO, ethanol, and aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of docetaxel hydrate in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and aqueous solutions. The information is intended to assist researchers, scientists, and drug development professionals in the effective handling and formulation of this potent antineoplastic agent.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) like docetaxel hydrate is a critical physicochemical property that influences its formulation, delivery, and bioavailability. Docetaxel is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Its highly lipophilic nature and extensive intermolecular hydrogen bonding contribute to its poor aqueous solubility, presenting a significant challenge for formulation development.[2][3] Understanding its solubility in various solvent systems is paramount for developing effective and stable dosage forms, as well as for designing in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of docetaxel hydrate varies significantly across different solvents. The following table summarizes the quantitative solubility data compiled from various sources. It is important to note that slight variations in reported values can occur due to differences in experimental conditions, such as temperature and the specific form of docetaxel used (e.g., anhydrous vs. trihydrate).

| Solvent System | Reported Solubility | Source(s) |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL | [4] |

| ~200 mg/mL | [5] | |

| ~100 mg/mL | [6][7] | |

| ~5 mg/mL | [8][9] | |

| Ethanol (EtOH) | ~100 mg/mL (warmed) | [7] |

| ~50 mg/mL | [4] | |

| ~1.5 mg/mL | [8][9] | |

| Freely soluble in anhydrous ethanol | [10][11] | |

| Aqueous Solutions | ||

| Water | Practically Insoluble | [2][10][12][13] |

| 0.0019 mg/mL | [14] | |

| 1.27 x 10-2 g/L (0.0127 mg/mL) | [12] | |

| Mixed Solvent Systems | ||

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [8][9] |

| 10% EtOH in 90% corn oil | ≥ 5 mg/mL | [15] |

| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL | [4][15] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | [4][15] |

Experimental Protocols

Preparation of Stock Solutions

Due to its poor aqueous solubility, docetaxel hydrate is typically first dissolved in an organic solvent to create a concentrated stock solution, which can then be further diluted in aqueous media for experiments.

Protocol for Preparing a 10 mM Docetaxel Stock Solution in DMSO: [2]

-

Weighing: Accurately weigh the required amount of docetaxel hydrate powder. For a 1 mL stock solution of 10 mM, this would be approximately 8.08 mg (Molecular Weight: ~807.9 g/mol ).

-

Dissolution: Add the weighed docetaxel to a sterile microcentrifuge tube or vial. Add the desired volume of high-purity DMSO (e.g., 1 mL).

-

Mixing: Vortex the solution until the docetaxel is completely dissolved.[2] Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[16]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][10] Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[10]

Determination of Aqueous Solubility

A common method to determine the solubility of a compound is the saturated solution method followed by a quantitative analysis technique like UV-Visible spectrophotometry.

Protocol for Determining Aqueous Solubility: [14]

-

Preparation of Supersaturated Solution: Add an excess amount of docetaxel hydrate to a known volume of the aqueous solvent (e.g., distilled water or phosphate-buffered saline) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a controlled temperature (e.g., 25°C) and agitate for a specified period (e.g., 48 hours) to ensure equilibrium is reached.[3]

-

Separation of Undissolved Solid: Filter the suspension through a fine-pored membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved docetaxel particles.[3][14]

-

Quantification: Analyze the clear filtrate using a validated analytical method. For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance for docetaxel (λmax ≈ 230 nm) and calculate the concentration using a pre-established standard curve.[3][8]

Visualization of Key Processes

Experimental Workflow for Aqueous Dilution

A critical challenge when working with docetaxel is the prevention of precipitation when diluting a concentrated organic stock solution into an aqueous medium, a phenomenon known as "solvent-shifting".[2] The following workflow illustrates the correct procedure to minimize this issue.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Docetaxel | 114977-28-5 [chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. getwelloncology.com [getwelloncology.com]

- 14. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. apexbt.com [apexbt.com]

stability and recommended storage conditions for docetaxel hydrate

An In-depth Technical Guide to the Stability and Recommended Storage of Docetaxel Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family, is a potent anti-mitotic agent widely used in cancer chemotherapy.[1] Its efficacy is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability of docetaxel hydrate, detailing its degradation pathways, recommended storage conditions, and the experimental protocols for its stability assessment. Understanding these factors is critical for ensuring the reliability of research data and the therapeutic effectiveness of docetaxel formulations.

Physicochemical Properties

Docetaxel hydrate is a crystalline solid that is practically insoluble in water but freely soluble in anhydrous ethanol and soluble in methylene chloride.[2] It is also soluble in dimethyl sulfoxide (DMSO).[2][3] The trihydrate form is thermodynamically stable under ambient conditions.[4]

Recommended Storage Conditions

The stability of docetaxel hydrate is highly dependent on its physical state (solid vs. solution), the solvent or diluent used, temperature, and exposure to light.

Solid (Powder) Form

For long-term storage, the solid, crystalline form of docetaxel hydrate should be stored in a freezer.

| Storage Temperature | Duration |

| -20°C | ≥ 4 years[3] |

| -20°C | 3 years[5] |

| 4°C | 2 years[5] |

In-Solution

The stability of docetaxel in solution is influenced by the solvent, concentration, and storage temperature.

| Solvent/Diluent | Concentration | Storage Temperature | Container | Duration | Stability |

| DMSO or Ethanol | Not specified | -20°C | Not specified | Up to 3 months[2] | Stable |

| DMSO | Not specified | -80°C | Not specified | 6 months[5] | Stable |

| DMSO | Not specified | -20°C | Not specified | 1 month[5] | Stable |

| Ethanol & Polysorbate 80 | 10 mg/mL | 4°C or 23°C | Vials | 21 days | >95% of initial concentration[6] |

| 0.9% NaCl | 0.4 mg/mL & 0.8 mg/mL | 23°C | Polypropylene–polyethylene copolymer bags | 35 days | >95% of initial concentration[6] |

| 0.9% NaCl or 5% Dextrose | 0.3 mg/mL to 0.74 mg/mL | 2°C to 25°C | Infusion bag or bottle | 6 hours[7] | Stable |

| 0.9% NaCl or 5% Dextrose | Not specified | 2°C to 8°C | Non-PVC bags | Up to 48 hours[7][8] | Physically and chemically stable |

| 0.9% NaCl or 5% Dextrose | 0.3 mg/mL and 0.7 mg/mL | 2°C-8°C and 25°C (protected from light) | Polyolefin bags | 56 days[9] | Satisfactory |

| Multiple-dose vials | 10 mg/mL | 2°C and 8°C (protected from light) | Vials | Up to 28 days after first use | Stable |

Note: Aqueous solutions of docetaxel hydrate are not recommended for storage for more than one day.[3]

Degradation Pathways

Docetaxel can degrade through several pathways, including hydrolysis, oxidation, and epimerization. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the drug.[10]

Major Degradation Pathways

-

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the ester linkages. For instance, hydrolysis can result in the formation of 10-Deacetyl baccatin III.[10]

-

Oxidation: The primary site of oxidation is the C-10 position, leading to the formation of 10-Oxo-docetaxel and 7-Epi-10-oxo-docetaxel.[10]

-

Epimerization: The C-7 position is susceptible to epimerization, resulting in the formation of 7-epi-docetaxel, which is a major degradant.[10][11]

The following diagram illustrates the logical flow of docetaxel degradation under stress conditions.

References

- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docetaxel | 114977-28-5 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. cjhp-online.ca [cjhp-online.ca]

- 7. products.sanofi.us [products.sanofi.us]

- 8. globalrph.com [globalrph.com]

- 9. sps.nhs.uk [sps.nhs.uk]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Embrace: A Technical Guide to Docetaxel's Binding Affinity for β-Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

Docetaxel, a potent taxane-family chemotherapeutic agent, exerts its anti-cancer effects by targeting the fundamental building blocks of the cellular cytoskeleton: microtubules. Its primary mechanism of action lies in its high-affinity binding to the β-tubulin subunit of the αβ-tubulin heterodimer, leading to the stabilization of microtubules. This disruption of normal microtubule dynamics arrests cell division and ultimately triggers programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the quantitative, mechanistic, and methodological aspects of docetaxel's interaction with β-tubulin, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of Docetaxel's Binding Affinity

The interaction between docetaxel and β-tubulin has been quantified using various biophysical and cellular assays. The key parameters used to describe this binding affinity include the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal effective concentration (EC50) for promoting tubulin polymerization, and the half-maximal inhibitory concentration (IC50) in cellular proliferation assays. These values are crucial for understanding the potency of docetaxel and for the development of novel taxane analogs.

| Parameter | Value | Cell Line/System | Method | Reference |

| Dissociation Constant (Kd) | 6.8 ± 0.2 µmol/L | Unfractionated microtubules | Radioligand Binding Assay with [¹⁴C]-docetaxel | [4] |

| 7.9 ± 0.3 µmol/L | βIII-tubulin-depleted microtubules | Radioligand Binding Assay with [¹⁴C]-docetaxel | [4] | |

| Inhibition Constant (Ki) | 16 nM | HeLa cells | Flow Cytometry-based competitive binding assay | [5] |

| Effective Concentration (EC50) | 0.36 µM | Purified mammalian brain tubulin | In vitro tubulin polymerization assay | [6][7] |

| 3.0 µM | H227N mutant yeast tubulin | In vitro tubulin polymerization assay | [6] | |

| Inhibitory Concentration (IC50) | 5.0 nmol/L | LNCaP cells (control vector) | MTT Assay | [8] |

| 33.1 nmol/L | LNCaP cells (βIII-tubulin transfected) | MTT Assay | [8] |

The Binding Site of Docetaxel on β-Tubulin

Docetaxel binds to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[7] This binding site is a deep, hydrophobic cleft, and the interaction is characterized by extensive van der Waals forces and specific hydrogen bonds.[7][9] The binding of a single docetaxel molecule per tubulin dimer is sufficient to stabilize the microtubule polymer.[6][7]

Experimental Protocols for Characterizing Docetaxel-β-Tubulin Interaction

A variety of experimental techniques are employed to investigate the binding affinity and functional consequences of docetaxel's interaction with β-tubulin. Below are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of docetaxel to promote the assembly of purified tubulin into microtubules.[10]

Methodology:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized, purified tubulin (e.g., from bovine brain) in ice-cold polymerization buffer to a final concentration of 1-2 mg/mL.

-

Prepare a stock solution of docetaxel in DMSO and a stock solution of GTP (e.g., 100 mM).

-

-

Reaction Setup:

-

In a 96-well plate, add varying concentrations of docetaxel or a vehicle control (DMSO).

-

Add the tubulin solution to each well.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM. A fluorescent reporter like DAPI can be included to monitor polymerization, as it binds preferentially to polymerized tubulin.[11]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the change in absorbance or fluorescence over time at regular intervals.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Determine parameters such as the rate of polymerization and the maximum polymer mass.

-

Competition Binding Assay

This assay determines the binding affinity of unlabeled docetaxel by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-paclitaxel) for the same binding site on microtubules.[6][7]

Methodology:

-

Microtubule Preparation:

-

Polymerize purified tubulin in the presence of GTP at 37°C to form microtubules.

-

-

Competition Reaction:

-

Incubate the pre-formed microtubules with a fixed concentration of ³H-paclitaxel and varying concentrations of unlabeled docetaxel.

-

-

Separation and Quantification:

-

Separate the microtubules from the unbound ligands by centrifugation through a glycerol cushion.

-

Measure the amount of radioactivity in the microtubule pellet using scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound ³H-paclitaxel against the concentration of docetaxel.

-

Determine the IC₅₀ value, which is the concentration of docetaxel that displaces 50% of the radiolabeled ligand. This can then be used to calculate the inhibition constant (Ki).

-

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflows and the downstream cellular consequences of docetaxel's binding to β-tubulin, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for a Competition Binding Assay.

Caption: Docetaxel-Induced Apoptotic Signaling Pathways.

Downstream Signaling Pathways Activated by Docetaxel

The stabilization of microtubules by docetaxel triggers a cascade of signaling events that ultimately lead to apoptosis.[1] Docetaxel has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[1]

The Intrinsic (Mitochondrial) Pathway

This pathway is a central mechanism for docetaxel-induced apoptosis.[1] It is regulated by the Bcl-2 family of proteins. Docetaxel leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This allows for the activation of pro-apoptotic proteins such as Bax and Bak, which leads to the release of cytochrome c from the mitochondria.[1] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase.[1]

The Extrinsic (Death Receptor) Pathway

Docetaxel can also induce apoptosis through the extrinsic pathway, which involves the activation of death receptors on the cell surface. This leads to the activation of caspase-8, another initiator caspase.[12] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal by engaging the intrinsic pathway.[12]

Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the execution of apoptosis by cleaving various cellular substrates.[1]

Conclusion

Docetaxel's high-affinity binding to β-tubulin is the cornerstone of its potent anti-cancer activity. A thorough understanding of the quantitative aspects of this interaction, the specific binding site, and the downstream signaling consequences is paramount for the rational design of more effective taxane-based therapies and for developing strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of docetaxel and novel microtubule-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Class III beta-tubulin expression predicts prostate tumor aggressiveness and patient response to docetaxel-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Docetaxel-Induced G2/M Phase Cell Cycle Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, serves as a cornerstone in the treatment of a multitude of solid tumors, including breast, prostate, and non-small cell lung cancer.[1] Its primary mode of action is the disruption of microtubule dynamics, a critical process for cell division.[2][3] By binding to the β-tubulin subunit, docetaxel promotes the assembly of tubulin into excessively stable, non-functional microtubules and prevents their depolymerization.[4][5] This interference with the microtubule cytoskeleton fundamentally disrupts the formation and function of the mitotic spindle, leading to a prolonged arrest of cancer cells in the G2/M (Gap 2/Mitosis) phase of the cell cycle, which ultimately culminates in apoptotic cell death.[1][4] This technical guide provides a comprehensive exploration of the molecular signaling pathways, experimental validation, and quantitative outcomes associated with docetaxel-induced G2/M arrest.

Core Mechanism: From Microtubule Stabilization to Mitotic Checkpoint Activation

The efficacy of docetaxel originates from its ability to hyper-stabilize microtubules.[1] In a healthy dividing cell, microtubules undergo a process of dynamic instability—rapid cycles of assembly and disassembly—which is essential for the formation of the mitotic spindle that segregates chromosomes. Docetaxel abrogates this dynamism, resulting in the formation of abnormal microtubule bundles and asters.[6]

This profound disruption of microtubule function activates the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism.[7] The SAC ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. By creating dysfunctional spindles, docetaxel triggers a sustained SAC-mediated signal that blocks the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) .

The primary consequence of APC/C inhibition is the accumulation of key mitotic regulatory proteins, most notably Cyclin B1 . Cyclin B1 forms a complex with Cyclin-Dependent Kinase 1 (CDK1), and this Cyclin B1/CDK1 complex is the master driver of mitosis.[8] The sustained high levels and activity of the Cyclin B1/CDK1 complex, due to the docetaxel-induced SAC activation, trap the cell in a state of mitotic arrest, preventing its exit from the M phase.[8][9]

Signaling Pathways and Apoptotic Induction

Prolonged G2/M arrest induced by docetaxel serves as a critical juncture where the cell fate is decided, often tipping the balance towards apoptosis through a complex network of signaling pathways.

The Cyclin B1/CDK1-Bcl-2 Axis and Intrinsic Apoptosis

The persistently active Cyclin B1/CDK1 complex during mitotic arrest plays a direct role in initiating apoptosis. It phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[10] This phosphorylation is a key event that neutralizes their protective function.[1][11] The inactivation of anti-apoptotic Bcl-2 proteins allows pro-apoptotic members, like Bax and Bak, to oligomerize on the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c. This triggers the caspase cascade, culminating in programmed cell death.[1] Docetaxel treatment has been shown to increase Bcl-2 phosphorylation, a modification that is thought to inactivate its anti-apoptotic function.[5]

Furthermore, the tumor suppressor protein p53 can be activated in response to docetaxel. In cells with wild-type p53, docetaxel can increase its expression, which in turn can promote the expression of pro-apoptotic genes and contribute to cell death.[12]

Modulation by MAPK and Aurora Kinase Pathways

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have indicated that docetaxel can suppress the phosphorylation of key kinases in the MAPK pathway, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[13] The inhibition of these pro-survival signaling pathways contributes to the overall anti-proliferative and pro-apoptotic effect of docetaxel.

-

Aurora Kinase A (AURKA): AURKA is a crucial kinase for mitotic progression, and its overexpression is linked to resistance to taxanes.[14][15] Inhibition of AURKA has been shown to synergize with docetaxel, enhancing apoptosis and chemosensitivity.[14][16] Combining docetaxel with AURKA inhibitors can therefore be a potent therapeutic strategy.[15][17]

Data Presentation: Quantitative Effects of Docetaxel

The induction of G2/M arrest by docetaxel is a dose- and time-dependent phenomenon observed across various cancer cell lines.

Table 1: Effect of Docetaxel on Cell Cycle Distribution

| Cell Line | Docetaxel Conc. | Exposure Time | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| SMMC-7721 (Hepatocellular Carcinoma) | 10⁻⁷ M | 24 hr | High Accumulation | [18] |

| SMMC-7721 (Hepatocellular Carcinoma) | 10⁻⁶ M | 24 hr | 96.1% | [18] |

| HT1376 (Bladder Cancer) | 3 µg/mL | 24 hr | Dramatic Accumulation | [19] |

| Renal Cell Carcinoma (RCC) Cells | Dose-dependent | - | Dose-dependent Increase | [13] |

| MCF-7 (Breast Cancer) | 5 nM | 24 hr | Significant G2/M Arrest |[11] |

Table 2: Synergistic Effects with Combination Therapies

| Cell Line | Combination | Effect | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma Cells | Docetaxel (5 nM) + MLN8237 (10 nM) | ~3-4 fold increase in apoptosis vs single agent | [14] |

| DU145 (Prostate Cancer) | Docetaxel + AURKA inhibition | Sensitized cells to docetaxel treatment | [16] |

| C4-2B (Prostate Cancer) | Docetaxel (10 nM) + Resveratrol (20 µM) | Enhanced apoptosis and cell cycle arrest |[20] |

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method to quantify the distribution of cells in different phases of the cell cycle based on DNA content.[4][21]

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7, DU145) in 6-well plates at a density that allows for logarithmic growth (e.g., 2 x 10⁵ cells/well).[4]

-

Allow cells to adhere for 24 hours at 37°C with 5% CO₂.[4]

-

Prepare docetaxel solutions at desired final concentrations in a complete cell culture medium. Include a vehicle-only control (e.g., DMSO).

-

Replace the medium with the docetaxel-containing or control medium and incubate for the desired time points (e.g., 24, 48 hours).[4]

2. Cell Harvesting and Fixation:

-

Aspirate the medium and collect any floating cells.

-

Wash adherent cells with PBS, then detach them using trypsin-EDTA. Combine with the floating cells collected earlier.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 5 minutes.[4]

-

Wash the cell pellet once with 1 mL of cold PBS.

-

Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.[4]

-

Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[4]

3. Staining and Analysis:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and decant the ethanol.[4]

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.[4]

-

Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.[4]

-

Use cell cycle analysis software to deconvolute the DNA content histogram. The G0/G1 peak represents 2n DNA content, and the G2/M peak represents 4n DNA content.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanomolar range docetaxel treatment sensitizes MCF-7 cells to chemotherapy induced apoptosis, induces G2M arrest and phosphorylates bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora Inhibitor MLN8237 in Combination with Docetaxel Enhances Apoptosis and Antitumor Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. AURKA suppression induces DU145 apoptosis and sensitizes DU145 to docetaxel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cancer.wisc.edu [cancer.wisc.edu]

The Core Mechanisms of Docetaxel-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to a G2/M cell-cycle arrest and, ultimately, the induction of programmed cell death, or apoptosis. A comprehensive understanding of the intricate signaling pathways that docetaxel activates to trigger apoptosis is paramount for optimizing its therapeutic efficacy, overcoming resistance, and developing novel combination strategies. This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by docetaxel, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Apoptosis is a tightly

An In-depth Technical Guide to the Pharmacokinetic and Metabolic Profile of Docetaxel in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a semi-synthetic taxane, is a cornerstone of chemotherapy for various malignancies, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is paramount for the rational design of clinical trials, optimization of dosing regimens, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of docetaxel in key preclinical species, supported by detailed experimental protocols and visual representations of key processes.

Data Presentation: Pharmacokinetic Parameters of Docetaxel in Preclinical Models

The pharmacokinetic profile of docetaxel has been extensively evaluated in various preclinical species. The following tables summarize key pharmacokinetic parameters following intravenous administration of docetaxel in mice, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Docetaxel in Mice

| Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| BALB/c | 6 | 1,200 | 0.083 | 1,200 | 1.8 | 5.0 | 12.9 | [1] |

| Nude | 10 | 1,800 | 0.083 | 1,500 | 2.5 | 6.7 | 24.0 | [2] |

| B6D2F1 | 20 | 3,500 | 0.083 | 3,800 | 3.0 | 5.3 | 22.7 | [3] |

| SCID | 10 | 1,650 | 0.083 | 1,450 | 2.8 | 6.9 | 27.4 | [2] |

Table 2: Pharmacokinetic Parameters of Docetaxel in Rats

| Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Sprague-Dawley | 8 | 1,860 | 1.5 | 11,978 | 11.6 | 0.67 | 11.2 | [1] |

| Sprague-Dawley | 15 (IV) | ~4,500 | ~0.1 | 4,250 | - | ~3.5 | - | [4] |

| Wistar | 10 | 2,100 | 0.25 | 2,800 | 3.5 | 3.6 | 18.0 | [5] |

Table 3: Pharmacokinetic Parameters of Docetaxel in Dogs

| Breed | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h) | Vd (L/kg) | Reference |

| Beagle | 1.625 (oral with CSA) | 150 | 2.0 | 600 | 3.0 | 101.1 | - | [6][7] |

| Beagle | 2 (IV) | 2,500 | 0.5 | 3,200 | 4.5 | 0.63 | 4.0 | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous; CSA: Cyclosporin A.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Models and Husbandry

-

Species and Strain: Mice (e.g., BALB/c, Nude, B6D2F1, SCID), rats (e.g., Sprague-Dawley, Wistar), and dogs (e.g., Beagle) are commonly used.[1][2][3][6] The choice of species and strain should be justified based on the study objectives.

-

Animal Health: Animals should be healthy and free of specific pathogens. Upon arrival, they should be allowed to acclimate to the facility for at least one week.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.[3]

-

Diet: Standard laboratory chow and water should be provided ad libitum.

Drug Formulation and Administration

-

Formulation: Docetaxel is typically formulated in a vehicle such as polysorbate 80 (Tween 80) and ethanol, diluted with a suitable infusion solution like 5% dextrose or 0.9% saline.[3][9] The final concentration should be prepared to deliver the desired dose in an appropriate volume.

-

Route of Administration: For pharmacokinetic studies, intravenous (IV) administration is common, typically via the tail vein in mice and rats or a cephalic vein in dogs.[2][6] Intraperitoneal (IP) injections are also used for certain study designs.[10]

-

Dosing: The dose is calculated based on the body weight of the animal. The injection volume should be kept consistent, for instance, 10 µL/g body weight for mice.[2]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[2] Common time points for IV administration include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[2]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen at -80°C until analysis.[11]

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, tumor) are collected, weighed, and stored frozen.[2]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma or tissue homogenate samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[12] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed for cleaner extracts.[8][12] An internal standard (e.g., paclitaxel or a deuterated docetaxel analog) is added to correct for extraction variability.[13]

-

Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., C18).[14][15] The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[16]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17] Specific precursor-to-product ion transitions for docetaxel and the internal standard are monitored for quantification.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[12][15]

Mandatory Visualizations

Metabolic Pathway of Docetaxel

Docetaxel is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with the CYP3A subfamily playing a major role in its biotransformation in humans and preclinical species.[18][19] The metabolism of docetaxel is remarkably similar across different species, which enhances its preclinical to clinical translation.[8] The main metabolic pathway involves hydroxylation of the tert-butyl group on the C13 side chain, leading to the formation of several metabolites.[18]

Experimental Workflow for a Preclinical Pharmacokinetic Study

A typical preclinical pharmacokinetic study follows a structured workflow to ensure the generation of high-quality, reproducible data. This workflow encompasses animal preparation, drug administration, sample collection and processing, bioanalysis, and data analysis.

Conclusion

The preclinical pharmacokinetic and metabolic profile of docetaxel is well-characterized, demonstrating linear pharmacokinetics in mice, extensive tissue distribution, and a consistent metabolic pathway across species primarily mediated by CYP3A enzymes. This comprehensive technical guide, with its consolidated data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers and drug development professionals. A thorough understanding of these preclinical data is essential for the design of more effective clinical studies, the development of novel formulations, and the optimization of combination therapies to improve patient outcomes.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Plasma, tumor and tissue pharmacokinetics of Docetaxel delivered via nanoparticles of different sizes and shapes in mice bearing SKOV-3 human ovarian carcinoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Castration-Dependent Pharmacokinetics of Docetaxel in Patients With Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalrph.com [globalrph.com]

- 10. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacogenetic Pathway Analysis of Docetaxel Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 13. dovepress.com [dovepress.com]

- 14. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]

- 16. mdpi.com [mdpi.com]

- 17. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Preparing Docetaxel Hydrate Stock Solutions: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of docetaxel hydrate stock solutions for research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Docetaxel is a semisynthetic taxane, a class of antineoplastic agents that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] It is widely used in cancer research and as a chemotherapeutic agent for various cancers, including breast, prostate, and lung cancer.[1][2] Docetaxel hydrate is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4][5] Proper preparation of stock solutions is critical for its effective use in in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of docetaxel hydrate solutions.

| Parameter | Value | Solvent | Source(s) |

| Molecular Weight | 807.88 g/mol | - | [1][2] |

| Purity | ≥98% | - | [3] |

| Solubility | ~200 mg/mL | DMSO | [1][2] |

| ~100 mg/mL | Ethanol | [1][2] | |

| ~5 mg/mL | DMF | [3] | |

| Insoluble | Water | [4][5][6] | |

| Typical Stock Solution Concentration | 1 mg/mL to 10 mM | DMSO | [1][7] |

| Typical Working Concentration (Cell Culture) | 100 ng/mL | Cell Culture Medium | [1] |

| Storage of Lyophilized Powder | -20°C (stable for ≥ 4 years) | - | [1][3] |

| Storage of Stock Solution in DMSO/Ethanol | -20°C (stable for up to 3 months) | DMSO/Ethanol | [1][4] |

| Storage of Aqueous Working Solution | Prepare fresh; do not store for more than one day | Aqueous Buffer | [3][7] |

Experimental Protocols

Materials and Equipment

-

Docetaxel hydrate powder (crystalline solid)[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Anhydrous Ethanol (EtOH)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Preparation of a 10 mM Docetaxel Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

-

Pre-weighing and Calculation:

-

Dissolution:

-

Aseptically transfer the weighed docetaxel hydrate powder into a sterile microcentrifuge tube.

-

Add the required volume of anhydrous DMSO (in this case, 1 mL) to the tube.[7]

-

Cap the tube tightly and vortex the solution until the docetaxel is completely dissolved.[7] Gentle warming to 37°C can aid dissolution if necessary.

-

-

Aliquoting and Storage:

Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the stock solution to a typical working concentration for cell culture experiments.

-

Thawing the Stock Solution:

-

Thaw one aliquot of the 10 mM docetaxel stock solution at room temperature.

-

-

Dilution:

-

It is recommended to perform serial dilutions to achieve the final working concentration accurately.

-

For a final working concentration of 100 ng/mL, dilute the stock solution in pre-warmed (37°C) cell culture medium.[1][7]

-

Crucial Step: To prevent precipitation, add the docetaxel stock solution dropwise to the cell culture medium while gently swirling or vortexing the tube.[7] This ensures rapid dispersion and minimizes the risk of the compound crashing out of the solution.[7]

-

-

Application:

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of docetaxel and the experimental workflow for preparing stock and working solutions.

Caption: Mechanism of action of Docetaxel.

Caption: Experimental workflow for preparing Docetaxel solutions.

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation upon dilution in aqueous medium | The concentration of the stock solution is too high, or the addition to the aqueous medium is too fast.[7] | Prepare a more dilute stock solution. Add the stock solution dropwise to the aqueous medium under vigorous and constant stirring.[7] |

| Cloudy or hazy final solution | Formation of a colloidal suspension or fine precipitate. | Ensure the stock solution is fully dissolved before dilution. Consider warming the aqueous medium slightly (if experimentally permissible) before adding the stock solution.[7] |

Safety Precautions

Docetaxel is a cytotoxic agent and should be handled with care. Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. All handling should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for cytotoxic materials.

References

conducting in vitro cytotoxicity assays with docetaxel hydrate

Application Notes: In Vitro Cytotoxicity of Docetaxel Hydrate

Introduction

Docetaxel is a potent anti-mitotic chemotherapeutic agent belonging to the taxane family, widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its hydrated form, docetaxel hydrate, is often used in research and pharmaceutical formulations. The primary mechanism of action for docetaxel involves the disruption of the microtubule network, which is crucial for cell division.[2][3] By promoting the assembly and stabilization of microtubules, it prevents their dynamic disassembly, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][3] Assessing the cytotoxic effects of docetaxel in vitro is a critical step in preclinical drug development and for understanding mechanisms of sensitivity and resistance.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools for determining the concentration at which a compound exhibits toxic effects on cultured cells. These assays measure various cellular parameters to infer cell viability or death. Common methods include:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[4]

-

SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures total cellular protein content.[4] The SRB dye binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the cell biomass.[6]

The result of these assays is typically expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of the drug required to inhibit cell growth by 50% compared to an untreated control.[7]

Mechanism of Docetaxel-Induced Cytotoxicity

Docetaxel exerts its cytotoxic effects primarily by targeting microtubules. This interference with microtubule dynamics triggers a cascade of events leading to cell death.

-

Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of stable, non-functional microtubule bundles.[2]

-

Cell Cycle Arrest: The disruption of the mitotic spindle function arrests the cell cycle in the G2/M phase, preventing cells from completing mitosis.[3][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[2] Docetaxel can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the release of pro-apoptotic factors from the mitochondria.[1][2][8] This ultimately leads to the activation of caspases, the executioners of apoptosis.[1][10]

Visualizing Docetaxel's Mechanism and Assay Workflow

The following diagrams illustrate the key signaling pathway for docetaxel-induced apoptosis and the general experimental workflow for assessing its cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of Docetaxel Hydrate in 3D Cancer Organoid Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to a G2/M cell-cycle arrest and, ultimately, the induction of programmed cell death, or apoptosis.[1][3][4] Three-dimensional (3D) cancer organoid cultures have emerged as a powerful preclinical model, recapitulating the complex cellular heterogeneity and architecture of the original tumor more faithfully than traditional 2D cell cultures.[5][6][7] This increased biological relevance makes organoids an invaluable tool for assessing the efficacy of anticancer drugs like docetaxel and for developing personalized medicine strategies.[6][8]

These application notes provide a comprehensive overview and detailed protocols for the use of docetaxel hydrate in 3D cancer organoid cultures.

Mechanism of Action of Docetaxel

Docetaxel exerts its cytotoxic effects primarily by disrupting microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][9]

Several signaling pathways are implicated in docetaxel-induced apoptosis:

-

Intrinsic (Mitochondrial) Pathway: This is a central mechanism for docetaxel-induced apoptosis.[1] It is regulated by the Bcl-2 family of proteins. Docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2, inactivating them, and promote the activation of pro-apoptotic proteins like Bax and Bak.[1][9][10] This leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.[1]

-

Extrinsic (Death Receptor-Mediated) Pathway: Docetaxel can also engage the extrinsic pathway, which involves the activation of caspase-8, to amplify the apoptotic signal.[1]

-

MAPK Signaling Pathway: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting the mitogen-activated protein kinase (MAPK) signaling pathway plays a role in its anti-proliferative effects.

-

JNK2/PHD1/HIF-1α Signaling Pathway: Under hypoxic conditions, docetaxel can induce the JNK2/PHD1 signaling pathway, which leads to the degradation of HIF-1α and subsequent cancer cell death.[11]

Data Presentation: Efficacy of Docetaxel in 3D Cancer Models

The following table summarizes quantitative data on the efficacy of docetaxel in 3D cancer models from various studies. A consistent finding is the requirement for higher drug concentrations to achieve a cytotoxic effect in 3D models compared to 2D monolayers, highlighting the increased resistance conferred by the 3D architecture.[12][13]

| Cancer Type | 3D Model | Assay | IC50 (µM) | Key Findings | Reference |

| Metastatic Prostate Cancer (DU-145) | Multicellular Tumor Spheroids (MCTS) | Resazurin Assay (72h) | 114.9 | Approximately 10-fold higher IC50 in 3D MCTS compared to 2D monolayers (11.06 µM). | [13] |

| Metastatic Prostate Cancer (DU-145) | Multicellular Tumor Spheroids (MCTS) | Acid Phosphatase Assay (72h) | 163.7 | Consistent with the resazurin assay, a significantly higher IC50 was observed in 3D MCTS compared to 2D monolayers (14.23 µM). | [13] |

| Breast Cancer (MDA-MB-453) | Low-density spheroids | Cell Viability | Not specified | Docetaxel significantly reduced cell growth by up to 95% compared to the control group. | [14] |

Experimental Protocols

I. Establishment of 3D Cancer Organoid Cultures

This protocol provides a general framework for establishing cancer organoids from patient-derived tumor tissue. Specific media compositions and digestion times may need to be optimized for different tumor types.

Materials:

-

Fresh tumor tissue

-

Advanced DMEM/F12

-

Collagenase type II

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Matrigel® or other basement membrane extract (BME)

-

Organoid culture medium (specific to tumor type, often supplemented with growth factors like EGF, Noggin, R-spondin1, etc.)

-

Y-27632 dihydrochloride

-

Antibiotic-antimycotic solution

-

Sterile PBS

Procedure:

-

Tissue Digestion:

-

Wash the fresh tumor tissue with cold PBS supplemented with an antibiotic-antimycotic solution.

-

Mince the tissue into small pieces (1-2 mm³).

-

Digest the tissue fragments in a solution containing Collagenase type II and DNase I in advanced DMEM/F12 at 37°C with gentle agitation for a duration optimized for the specific tissue type.

-

Neutralize the digestion by adding cold advanced DMEM/F12 with FBS.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the cells and wash with cold PBS.

-

-

Organoid Seeding:

-

Resuspend the cell pellet in a small volume of cold organoid culture medium.

-